Benzoylhypaconine
Overview
Description
Benzoylhypaconine is a diterpene alkaloid with the molecular formula C₃₁H₄₃NO₉. It is isolated from several species of the Aconitum genus, which are known for their potent pharmacological and toxicological properties . This compound is a monoester alkaloid and is one of the primary active components found in Aconitum plants .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzoylhypaconine can be synthesized through various chemical reactions involving the esterification of hypaconitine. The process typically involves the use of benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired ester .
Industrial Production Methods: Industrial production of this compound involves the extraction of Aconitum plants followed by purification processes. The plants are first dried and then subjected to solvent extraction using organic solvents like methanol or ethanol. The extract is then purified using chromatographic techniques to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: Benzoylhypaconine undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the benzoyl group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzoyl chloride in the presence of a base like pyridine.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzoylhypaconine has several scientific research applications:
Chemistry: It is used as a reference compound in the study of diterpene alkaloids and their chemical properties.
Biology: Research on its biological activities, including its effects on cellular processes and its potential as a bioactive compound.
Medicine: Investigated for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of pharmaceuticals and as a standard in quality control processes.
Mechanism of Action
Benzoylhypaconine exerts its effects through various molecular targets and pathways:
Anti-inflammatory Effect: It inhibits nuclear factor-κB translocation, reducing the expression of pro-inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-α.
Analgesic Effect: It modulates voltage-dependent sodium and calcium channels, leading to hyperpolarization and reduced neuronal excitability.
Comparison with Similar Compounds
- Aconitine
- Mesaconitine
- Hypaconitine
- Benzoylaconine
- Benzoylmesaconine
Comparison: Benzoylhypaconine is unique among these compounds due to its specific esterification with benzoyl chloride, which imparts distinct pharmacological properties. While aconitine and mesaconitine are known for their high toxicity, this compound has a more favorable therapeutic index, making it a valuable compound for medicinal research .
Properties
IUPAC Name |
[(2R,3R,4R,5R,6S,7S,8R,13S,16S,17R,18R)-5,7,8-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H43NO9/c1-32-14-28(15-37-2)12-11-18(38-3)30-17-13-29(35)25(41-27(34)16-9-7-6-8-10-16)19(17)31(36,24(33)26(29)40-5)20(23(30)32)21(39-4)22(28)30/h6-10,17-26,33,35-36H,11-15H2,1-5H3/t17-,18+,19-,20?,21+,22-,23?,24+,25-,26+,28+,29-,30?,31-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDFCJNFOINXVSU-LUOWNJJZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(CCC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)O)OC)OC)COC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@]2(CC[C@@H](C34[C@@H]2[C@H](C(C31)[C@@]5([C@@H]6[C@H]4C[C@@]([C@@H]6OC(=O)C7=CC=CC=C7)([C@H]([C@@H]5O)OC)O)O)OC)OC)COC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H43NO9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
573.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63238-66-4 | |
Record name | Benzoylhypaconine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063238664 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.